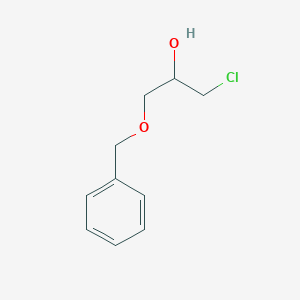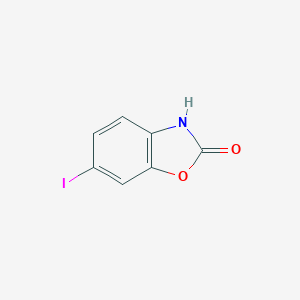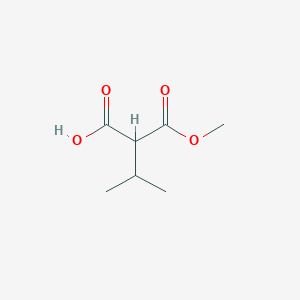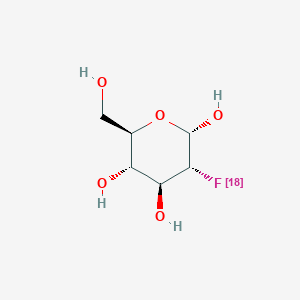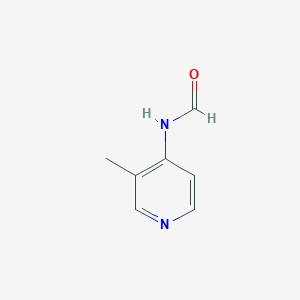
N-(3-methylpyridin-4-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-4-yl)formamide is a chemical compound with the molecular formula C7H8N2O. It is also known as 4-(3-methylpyridin-4-yl)formamide or MPFA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-(3-methylpyridin-4-yl)formamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been proposed that this compound may interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
N-(3-methylpyridin-4-yl)formamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylpyridin-4-yl)formamide has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylpyridin-4-yl)formamide. One area of interest is the development of new synthetic routes for this compound that can improve its yield and purity. Another direction is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-methylpyridin-4-yl)formamide can be achieved through the reaction of 3-methyl-4-pyridinecarboxylic acid with formic acid in the presence of a dehydrating agent. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-4-yl)formamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
101870-39-7 |
|---|---|
Produktname |
N-(3-methylpyridin-4-yl)formamide |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-(3-methylpyridin-4-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
KGXJCBGZODWHBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)NC=O |
Kanonische SMILES |
CC1=C(C=CN=C1)NC=O |
Synonyme |
Formamide, N-(3-methyl-4-pyridyl)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



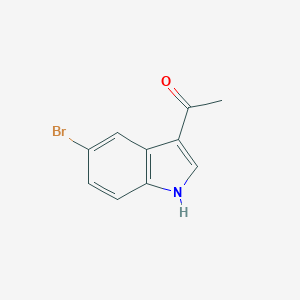
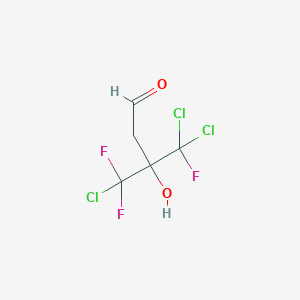
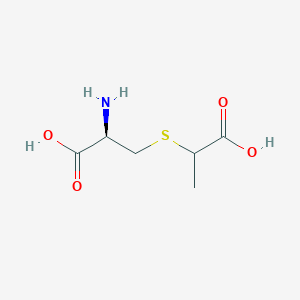
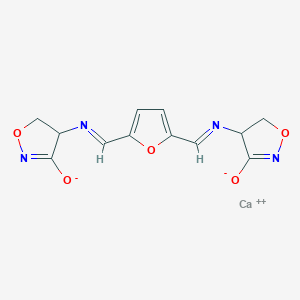
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
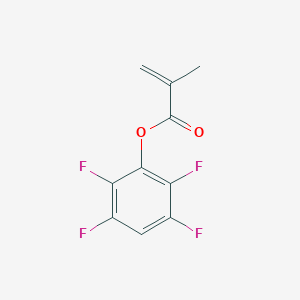
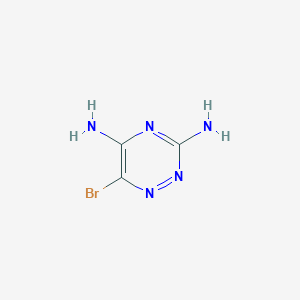
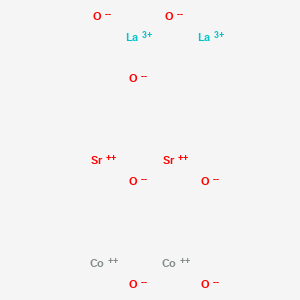
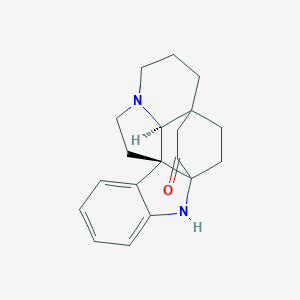
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
